molecular formula C13H13NO2S B1391934 Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate CAS No. 1187170-31-5

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B1391934
CAS No.: 1187170-31-5
M. Wt: 247.31 g/mol
InChI Key: UTOCDMXJSVKGMA-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate is a chemical reagent of interest in medicinal chemistry and organic synthesis. It belongs to a class of compounds combining thiophene and pyridine heterocycles, which are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . The primary research value of this compound and its analogs lies in their potential as antimicrobial agents. Scientific studies on closely related structures have demonstrated that thiophene derivatives incorporating pyridine side chains exhibit excellent and broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains . Some analogs have shown potency comparable to standard drugs like ampicillin and gentamicin . The presence of the ester functional group also makes this compound a versatile synthetic intermediate, suitable for further transformation into other valuable derivatives, such as carboxylic acids or amides, for structure-activity relationship (SAR) studies . While the specific mechanism of action for this exact compound may require further elucidation, related molecules are known to function by interacting with microbial cellular components, potentially leading to growth inhibition . Researchers utilize this scaffold in the development of new therapeutic agents and to explore novel biochemical pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

IUPAC Name

ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOCDMXJSVKGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213443
Record name Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-31-5
Record name Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate typically involves the reaction of 6-methyl-3-pyridinecarboxylic acid with thiophene-2-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate has shown potential as a precursor for the development of pharmaceutical agents. Its structural attributes allow it to be modified into various derivatives that may exhibit antiviral , anticancer , and anti-inflammatory activities.

  • Antiviral Activity : Research indicates that compounds similar to this one can modulate enzyme activity, affecting viral replication processes. For instance, derivatives have been studied for their efficacy against coronaviruses, showcasing their potential in antiviral drug development .
  • Anticancer Potential : The compound's ability to interact with specific cellular pathways makes it a candidate for anticancer drug synthesis. Studies have demonstrated that thiophene-based compounds can inhibit tumor growth by interfering with cell cycle regulation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations:

  • Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitutions, facilitating the introduction of different functional groups . This versatility is crucial for creating new compounds with tailored properties.
  • Synthesis of Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds, expanding the library of available chemical entities for research and application in pharmaceuticals .

Case Study 1: Antiviral Agent Development

A study focusing on the antiviral properties of pyridine-thiophene derivatives highlighted the potential of this compound. The compound was synthesized and tested against several viral strains, revealing significant inhibitory effects on viral replication. This research underscores the compound's relevance in developing new antiviral therapies .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the molecular structure enhanced cytotoxicity against cancer cell lines, suggesting pathways for further drug development focused on targeted cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural and functional differences between Ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate and related compounds:

Compound Name Substituent on Pyridine Molecular Formula Key Functional Groups Melting Point (°C) Pharmacological Notes
This compound 6-Methyl C₁₃H₁₃NO₂S Ethyl ester, thiophene, pyridine Not reported Discontinued; potential scaffold for drug discovery
Ethyl 5-(6-chloro-3-pyridinyl)thiophene-2-carboxylate 6-Chloro C₁₂H₁₀ClNO₂S Ethyl ester, thiophene, pyridine Not reported Active in biological target interactions; used in agrochemical research
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate None (tetrahydropyridine core) C₂₄H₂₂N₂O₅S₂ Methyl ester, thiophene, tosyl 152–159 Demonstrated enantioselectivity in synthesis; potential chiral intermediate
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate 5-Cyano, 6-thioxo C₁₀H₁₀N₂O₂S Ethyl ester, cyano, thiolactam Not reported Explored as a precursor for heterocyclic drug candidates

Key Observations:

  • Electronic Effects: The 6-methyl group in the target compound donates electrons via hyperconjugation, increasing electron density on the pyridine ring compared to the electron-withdrawing 6-chloro substituent in its analog. This difference may alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
  • Lipophilicity: The methyl group enhances lipophilicity (logP estimated to be higher than the chloro analog), which could improve membrane permeability but reduce aqueous solubility .
  • Positional Isomerism: Ethyl 5-(6-chloropyridin-2-yl)thiophene-2-carboxylate (pyridin-2-yl substitution) exhibits distinct steric and electronic properties compared to the 3-yl isomer, affecting binding to biological targets .

Biological Activity

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a 6-methylpyridine moiety at the 5-position and an ethyl ester group at the 2-position. This unique structure contributes to its biological activity profile.

Property Details
Molecular Formula C13H13N1O2S
Molecular Weight 249.31 g/mol
Appearance Yellow solid
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial properties.
  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell proliferation and survival. The exact biochemical pathways are still under investigation, but it is hypothesized that the compound interacts with targets related to cancer cell metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

  • E. coli : MIC = 0.0195 mg/mL
  • Bacillus subtilis : MIC = 0.0048 mg/mL
  • Candida albicans : MIC = 0.039 mg/mL

These findings suggest that the compound exhibits potent antimicrobial properties, surpassing many conventional antibiotics in effectiveness against these pathogens .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Case Studies

  • Antimicrobial Efficacy : A greenhouse study assessed the fungicidal activity of several thiophene derivatives, including this compound, revealing an EC50 (effective concentration for 50% inhibition) value significantly lower than standard antifungal agents, indicating superior efficacy .
  • Cancer Cell Line Studies : In a series of experiments involving various human cancer cell lines, this compound showed a dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate?

The compound can be synthesized via esterification or condensation reactions . For example:

  • Esterification : Reacting a carboxylic acid precursor (e.g., 5-(6-methylpyridin-3-yl)thiophene-2-carboxylic acid) with ethanol under acidic conditions (e.g., dry HCl gas in absolute ethanol) to form the ethyl ester. This method requires refluxing and subsequent neutralization to isolate the product .
  • Pd-Catalyzed Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) may link pyridinyl and thiophene moieties. Optimize catalytic systems (e.g., Pd(PPh₃)₄, ligand choice) and solvents (e.g., THF, dioxane) to improve yields .

Q. How is the compound characterized structurally?

Key methods include:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ester functionality. For example, the ethyl group shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in 1H^1H-NMR .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure high-resolution data and correct space group assignment to resolve ambiguities in the pyridinyl-thiophene linkage .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the molecular ion peak (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data. For instance, conflicting NOE signals in NMR may indicate dynamic behavior (e.g., rotational isomerism of the ester group), resolved via variable-temperature NMR .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or optimize geometry. Compare with experimental data to validate structural assignments .

Q. What strategies optimize reaction yields in Pd-catalyzed syntheses of this compound?

  • Ligand Screening : Test phosphine ligands (e.g., PPh₃, Xantphos) to enhance catalytic activity. Bulky ligands may reduce steric hindrance between the pyridinyl and thiophene groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve solubility, while toluene may favor coupling efficiency.
  • Additives : Use bases (e.g., K2_2CO3_3) to neutralize byproducts or scavengers (e.g., molecular sieves) to remove water .

Q. How to design derivatives to study structure-activity relationships (SAR) for biological targets?

  • Core Modifications : Replace the 6-methylpyridinyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess electronic effects on activity .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid or amide to evaluate pharmacokinetic properties (e.g., solubility, membrane permeability) .
  • Photophysical Tuning : Introduce conjugated substituents (e.g., acetylene, vinyl) to study electronic transitions via UV-Vis and fluorescence spectroscopy .

Q. How to analyze regioselectivity challenges in thiophene functionalization?

  • Directing Group Strategy : Use meta-directing groups (e.g., nitro, carbonyl) on the thiophene ring to control substitution patterns. For example, a carboxylate ester directs electrophiles to the 5-position .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Lower temperatures may favor kinetic products (e.g., 2-substitution), while higher temperatures drive thermodynamic outcomes (e.g., 5-substitution) .

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to ensure reproducibility .
  • Data Interpretation : Use software like MestReNova for NMR analysis and Olex2 for crystallographic refinement .
  • Safety Considerations : Handle thiophosgene (if used in isothiocyanate derivatization) in a fume hood with appropriate PPE .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.